3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA
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Overview
Description
3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA is a complex organic compound featuring an adamantane core, a phenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. This intermediate is then reacted with an amine to form the adamantyl amine derivative. The final step involves the reaction of the adamantyl amine with an isocyanate to form the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction may yield adamantane alcohols .
Scientific Research Applications
3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA involves its interaction with specific molecular targets. The adamantane core is known to interact with hydrophobic pockets in proteins, while the phenyl group can engage in π-π interactions. The urea linkage can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(adamantan-1-yl)-3-(prop-2-enoyl)urea
- N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
- Adamantane-containing amines and diamines
Uniqueness
3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA is unique due to its combination of an adamantane core, a phenyl group, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-15(2)19-6-5-7-20(11-19)22(3,4)24-21(26)25-23-12-16-8-17(13-23)10-18(9-16)14-23/h5-7,11,16-18H,1,8-10,12-14H2,2-4H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDKXQZJFZXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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